molecular formula C12H15NO4 B3278249 2-Amino-5-ethoxycarbonyl-4,6-dimethylbenzoic acid CAS No. 67467-27-0

2-Amino-5-ethoxycarbonyl-4,6-dimethylbenzoic acid

Cat. No.: B3278249
CAS No.: 67467-27-0
M. Wt: 237.25 g/mol
InChI Key: GNGNMHQUAACNST-UHFFFAOYSA-N
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Description

2-Amino-5-ethoxycarbonyl-4,6-dimethylbenzoic acid is an organic compound with the molecular formula C12H15NO4 It is characterized by the presence of an amino group, an ethoxycarbonyl group, and two methyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-ethoxycarbonyl-4,6-dimethylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,6-dimethylbenzoic acid and ethyl chloroformate.

    Esterification: The 4,6-dimethylbenzoic acid is first esterified with ethyl chloroformate in the presence of a base, such as triethylamine, to form the ethyl ester derivative.

    Amination: The ethyl ester is then subjected to amination using ammonia or an amine source to introduce the amino group at the 2-position of the benzoic acid ring.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-ethoxycarbonyl-4,6-dimethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.

Scientific Research Applications

2-Amino-5-ethoxycarbonyl-4,6-dimethylbenzoic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It is used in the development of novel materials with unique properties, such as polymers or coatings.

    Biological Studies: The compound is investigated for its biological activity and potential therapeutic effects in various disease models.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-ethoxycarbonyl-4,6-dimethylbenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and ethoxycarbonyl groups allows for specific interactions with biological molecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylbenzoic acid: Lacks the ethoxycarbonyl group, which may affect its reactivity and applications.

    5-Ethoxycarbonyl-2,4,6-trimethylbenzoic acid: Contains an additional methyl group, which can influence its chemical properties and reactivity.

    2-Amino-5-methoxycarbonyl-4,6-dimethylbenzoic acid: Has a methoxycarbonyl group instead of an ethoxycarbonyl group, affecting its solubility and reactivity.

Uniqueness

2-Amino-5-ethoxycarbonyl-4,6-dimethylbenzoic acid is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-amino-3-ethoxycarbonyl-2,4-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-4-17-12(16)9-6(2)5-8(13)10(7(9)3)11(14)15/h5H,4,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGNMHQUAACNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1C)N)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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